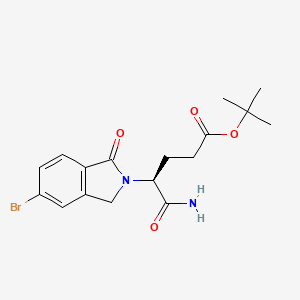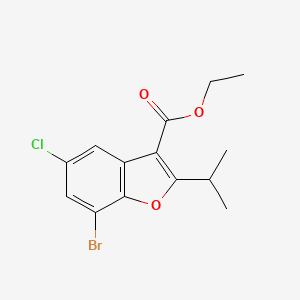
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of a benzofuran derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学研究应用
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate exerts its effects depends on its interaction with molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing biochemical pathways. The isopropyl group may also play a role in modulating the compound’s hydrophobicity and overall molecular interactions.
相似化合物的比较
Similar Compounds
Ethyl 5-chloro-2-isopropylbenzofuran-3-carboxylate: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
Ethyl 7-bromo-2-isopropylbenzofuran-3-carboxylate: Lacks the chlorine atom, affecting its overall properties.
Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate: Contains a methyl group instead of an isopropyl group, altering its steric and electronic characteristics.
Uniqueness
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate is unique due to the specific combination of bromine, chlorine, and isopropyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H14BrClO3 |
|---|---|
分子量 |
345.61 g/mol |
IUPAC 名称 |
ethyl 7-bromo-5-chloro-2-propan-2-yl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C14H14BrClO3/c1-4-18-14(17)11-9-5-8(16)6-10(15)13(9)19-12(11)7(2)3/h5-7H,4H2,1-3H3 |
InChI 键 |
GQUZYUUKCRNDPL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2Br)Cl)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


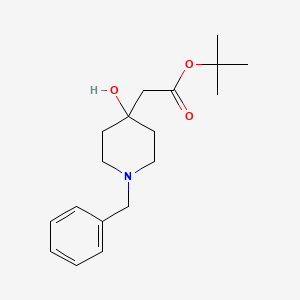
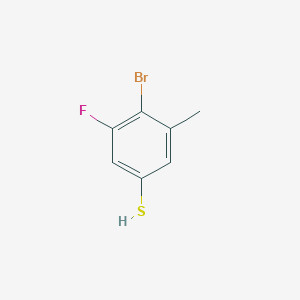
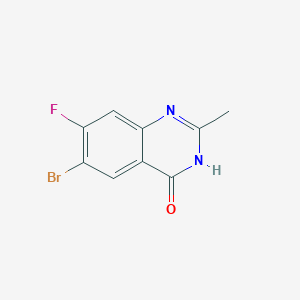
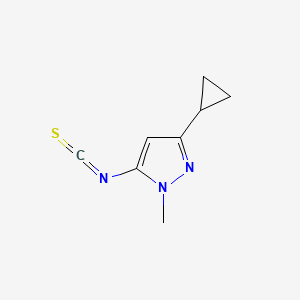
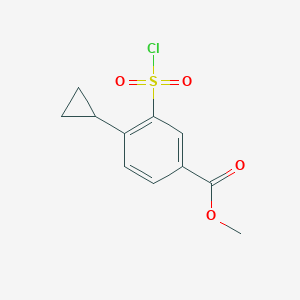
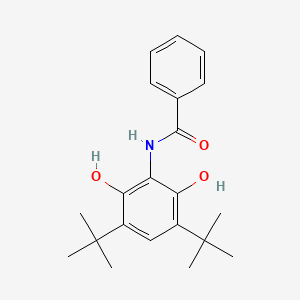
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)
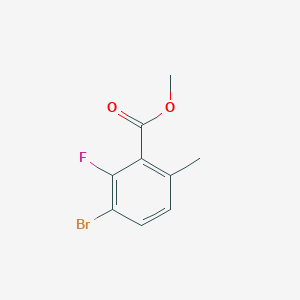
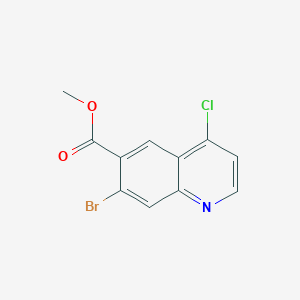
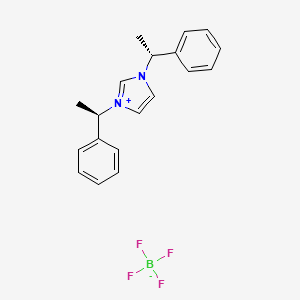
![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)
